An In-depth Technical Guide to 4-Oxepanol: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Oxepanol: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Oxepanol (also known as oxepan-4-ol), a heterocyclic alcohol of growing interest in organic synthesis and medicinal chemistry. This document delves into its chemical structure, physicochemical properties, and spectral characteristics. Furthermore, it details established synthetic protocols, explores its chemical reactivity, and discusses its current and potential applications, particularly within the realm of drug discovery and development. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.
Introduction
Heterocyclic compounds are fundamental building blocks in the development of new chemical entities with diverse biological activities. Among these, oxygen-containing heterocyles, such as oxepanes, have garnered significant attention. The seven-membered oxepane ring, in particular, offers a unique three-dimensional scaffold that can effectively explore chemical space in drug design. 4-Oxepanol, featuring a hydroxyl group on the oxepane ring, presents a versatile platform for the synthesis of more complex molecules. Its bifunctional nature, possessing both an ether and a secondary alcohol, allows for a wide range of chemical transformations, making it a valuable intermediate for chemists in both academic and industrial research. This guide aims to consolidate the available technical information on 4-Oxepanol, providing a single, authoritative resource for researchers.
Chemical Structure and Identifiers
The chemical structure of 4-Oxepanol consists of a seven-membered saturated ring containing one oxygen atom (an oxepane ring), with a hydroxyl group substituted at the 4-position.
| Identifier | Value |
| IUPAC Name | oxepan-4-ol[1] |
| CAS Number | 55022-85-0[1] |
| Molecular Formula | C₆H₁₂O₂[1][2] |
| Molecular Weight | 116.16 g/mol [1][2] |
| SMILES | C1CC(CCOC1)O[1] |
| InChI | InChI=1S/C6H12O2/c7-6-2-1-4-8-5-3-6/h6-7H,1-5H2[1] |
| InChIKey | XSVKOKYISGWZPQ-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The physical and chemical properties of 4-Oxepanol are crucial for its handling, purification, and use in chemical reactions. While experimentally determined data is not widely published, computed properties provide valuable estimates.
| Property | Value | Source |
| XLogP3-AA | 0.3 | Computed by XLogP3 3.0[1][3] |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11[3] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11[3] |
| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.6.11[3] |
| Exact Mass | 116.083729621 Da | Computed by PubChem 2.2[1][3] |
| Topological Polar Surface Area | 29.5 Ų | Computed by Cactvs 3.4.8.18 |
| Complexity | 63.5 | Computed by Cactvs 3.4.8.18 |
Spectral Data and Characterization
Spectroscopic data is essential for the identification and characterization of 4-Oxepanol. Below are the expected spectral features based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Oxepanol is expected to show distinct signals for the protons on the oxepane ring and the hydroxyl proton. The chemical shifts are influenced by the proximity to the oxygen atom and the hydroxyl group.
-
-CH(OH)- (1H): A multiplet, expected to be in the range of δ 3.5-4.0 ppm.
-
-CH₂-O- (4H): Multiplets, expected in the range of δ 3.4-3.8 ppm.
-
-CH₂-C- (4H): Multiplets, expected in the range of δ 1.6-2.0 ppm.
-
-OH (1H): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
-
-C(OH)-: Expected in the range of δ 65-75 ppm.
-
-CH₂-O-: Expected in the range of δ 60-70 ppm.
-
-CH₂-C-: Expected in the range of δ 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Oxepanol will be characterized by the presence of a strong, broad absorption band corresponding to the O-H stretch of the alcohol and C-O stretching vibrations.
-
O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (sp³): Sharp peaks just below 3000 cm⁻¹.
-
C-O stretch (alcohol): A strong band in the region of 1050-1150 cm⁻¹.
-
C-O stretch (ether): A band in the region of 1070-1150 cm⁻¹.
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for 4-Oxepanol would be observed at an m/z of 116. Common fragmentation patterns for cyclic alcohols and ethers would be expected, including the loss of water (M-18), and alpha-cleavage adjacent to the ether oxygen or the alcohol.
Synthesis of 4-Oxepanol
The most common and direct laboratory synthesis of 4-Oxepanol is through the reduction of the corresponding ketone, oxepan-4-one.
Diagram of the Synthesis of 4-Oxepanol
Caption: General reaction scheme for the synthesis of 4-Oxepanol.
Experimental Protocol: Reduction of Oxepan-4-one with Sodium Borohydride
This protocol describes a general procedure for the reduction of a ketone to a secondary alcohol using sodium borohydride, adapted for the synthesis of 4-Oxepanol.[4][5]
Materials:
-
Oxepan-4-one
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (1 M HCl)
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve oxepan-4-one (1.0 equivalent) in ethanol (10 mL per gram of ketone).
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride (0.25-0.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until the effervescence ceases and the pH is acidic.
-
Work-up:
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 4-Oxepanol. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Chemical Reactivity and Synthetic Utility
The dual functionality of 4-Oxepanol makes it a versatile building block for the synthesis of a variety of derivatives.
Diagram of 4-Oxepanol Reactions
Caption: Key chemical transformations of 4-Oxepanol.
Oxidation to Oxepan-4-one
The secondary alcohol of 4-Oxepanol can be oxidized to the corresponding ketone, oxepan-4-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC).[6]
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
Materials:
-
4-Oxepanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
-
Diethyl ether
Procedure:
-
Reaction Setup: To a stirred suspension of PCC (1.5 equivalents) in dry dichloromethane (15 mL per gram of alcohol), add a solution of 4-Oxepanol (1.0 equivalent) in dichloromethane.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Wash the silica gel pad with additional diethyl ether. Concentrate the combined filtrates under reduced pressure to afford oxepan-4-one. Further purification can be achieved by column chromatography or distillation.
Esterification
The hydroxyl group of 4-Oxepanol can be readily esterified with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters.
Experimental Protocol: Acetylation with Acetic Anhydride
Materials:
-
4-Oxepanol
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Reaction Setup: Dissolve 4-Oxepanol (1.0 equivalent) in a mixture of pyridine and dichloromethane.
-
Acylation: Cool the solution to 0 °C and add acetic anhydride (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, and saturated aqueous NaHCO₃.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-oxepanyl acetate.
Applications in Research and Drug Discovery
The oxepane scaffold is present in a number of biologically active natural products and synthetic molecules.[7] While specific, widespread applications of 4-Oxepanol itself are not extensively documented in readily available literature, its utility as a synthetic intermediate is clear. It serves as a valuable starting material for the synthesis of substituted oxepanes, which are of interest in medicinal chemistry.
The incorporation of the oxepane motif can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. The three-dimensional nature of the ring can also play a crucial role in the binding of a molecule to its biological target. For instance, benzo[b][8][9]oxazepin-4-ones, which contain a related seven-membered heterocyclic core, have been identified as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a target for inflammatory diseases.[7][10] Derivatives of 1,4-oxazepane have also been explored as ligands for the dopamine D4 receptor, which is a target for the treatment of schizophrenia.[7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Oxepanol is not widely available, the GHS hazard information from PubChem and the SDS for the related compound, oxepan-4-one, provide guidance on its potential hazards.[1][8]
GHS Hazard Statements for 4-Oxepanol (from aggregated sources): [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
Conclusion
4-Oxepanol is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from oxepan-4-one and the reactivity of its hydroxyl group allow for the creation of a diverse range of derivatives. As the importance of exploring novel chemical space in drug discovery continues to grow, the utility of scaffolds like the oxepane ring is likely to increase. This guide has provided a comprehensive overview of the current knowledge on 4-Oxepanol, serving as a valuable resource for researchers looking to utilize this versatile compound in their work.
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